

Assessing the Off-Target Kinase Profile of TX1-85-1: A Comparative Guide

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Compound of Interest

Compound Name: TX1-85-1

Cat. No.: B611516

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The development of highly selective kinase inhibitors is a pivotal goal in targeted cancer therapy. While **TX1-85-1** has been identified as a potent and selective covalent inhibitor of the pseudokinase HER3 (ErbB3), understanding its off-target kinase interactions is crucial for predicting potential polypharmacology and side effects. This guide provides a comparative assessment of the off-target kinase profile of **TX1-85-1** against other established EGFR tyrosine kinase inhibitors (TKIs), afatinib and erlotinib, supported by available experimental data.

Comparative Analysis of Off-Target Kinase Profiles

TX1-85-1 was profiled using the KiNativ™ chemical proteomics platform to determine its kinome selectivity. This method identifies kinase targets by measuring the ability of a compound to compete with an ATP-biotin probe for binding to the kinase active site in cell lysates. The known off-targets of **TX1-85-1** are primarily members of the Src family kinases and HER2.^[1]

Afatinib and erlotinib, both approved EGFR inhibitors, have been extensively profiled using various methods, including KINOMEScan™, a competitive binding assay that quantifies the interactions of a test compound with a large panel of recombinant kinases.

The following table summarizes the known primary targets and significant off-targets for **TX1-85-1**, afatinib, and erlotinib based on publicly available data.

Disclaimer: The data presented below is collated from different experimental platforms (KiNativ™ for **TX1-85-1** and KINOMEScan™ for afatinib and erlotinib). Direct quantitative comparison should be interpreted with caution as assay conditions and methodologies differ.

Compound	Primary Target(s)	Significant Off-Target Kinases	Profiling Method
TX1-85-1	HER3 (ErbB3)	LYN, HER2 (ErbB2), and other Src family kinases[1]	KiNativ™
Afatinib	EGFR (ErbB1), HER2 (ErbB2), HER4 (ErbB4)	Multiple kinases across the kinome, including other receptor tyrosine kinases and serine/threonine kinases. Specific potent off-targets can be found in KINOMEScan datasets.	KINOMEScan™
Erlotinib	EGFR (ErbB1)	A broad range of kinases, with varying potencies. Detailed interactions are available through KINOMEScan data portals.[2]	KINOMEScan™

Experimental Protocols

A detailed understanding of the methodologies used to generate these kinase profiles is essential for interpreting the data accurately.

KiNativ™ Assay for Off-Target Profiling of TX1-85-1

The KiNativ™ platform provides a quantitative measure of inhibitor binding to kinases in a near-native cellular context.[3]

- **Cell Lysate Preparation:** Cancer cell lines are cultured and harvested. The cells are then lysed to release the proteome, including the native kinases.
- **Inhibitor Incubation:** The cell lysate is incubated with the test compound (e.g., **TX1-85-1**) at various concentrations. The inhibitor is allowed to bind to its target kinases.
- **Probe Labeling:** A biotinylated acyl-adenosine triphosphate (ATP) probe is added to the lysate. This probe covalently labels the ATP-binding site of active kinases that are not occupied by the inhibitor.
- **Protein Digestion:** The proteome is digested into peptides using trypsin.
- **Affinity Enrichment:** Biotinylated peptides (from probe-labeled kinases) are enriched using streptavidin beads.
- **Mass Spectrometry Analysis:** The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.
- **Data Analysis:** The degree of inhibition for each kinase is determined by comparing the abundance of its corresponding labeled peptide in the inhibitor-treated sample to a control sample. A reduction in the peptide signal indicates that the inhibitor has bound to that kinase.

KINOMEScan™ Assay for Off-Target Profiling of Afatinib and Erlotinib

The KINOMEScan™ platform is a high-throughput in vitro competition binding assay used to quantify the interaction of a compound with a large panel of recombinant kinases.[2]

- **Assay Components:** The assay utilizes three key components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.
- **Competitive Binding:** The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The compound competes with the immobilized ligand for binding to the

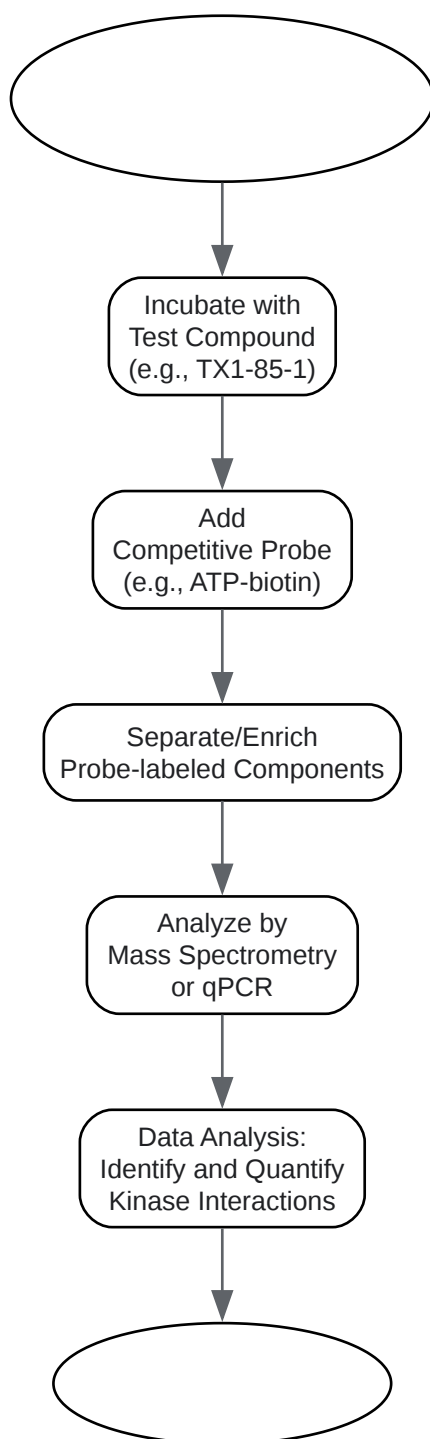
kinase's active site.

- **Quantification:** The amount of kinase that remains bound to the immobilized ligand is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).
- **Data Analysis:** The results are typically reported as the percentage of the kinase that is bound to the immobilized ligand in the presence of the test compound, relative to a control. This can be used to determine binding affinities (K_d values) or percentage inhibition at a given concentration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the general signaling context of the targeted kinases and the workflow for assessing off-target profiles.

Caption: Simplified ErbB signaling pathway showing key downstream effectors.



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Caption: General workflow for assessing off-target kinase profiles.

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